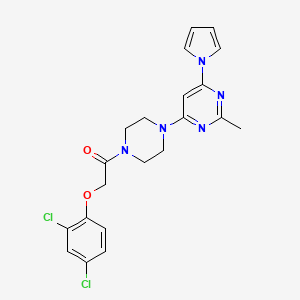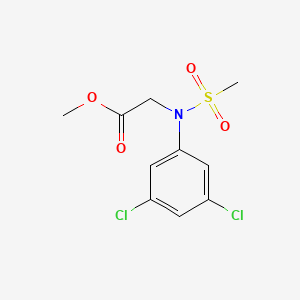
N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide” is a compound that contains a thiazole ring and an oxadiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of a thiazole ring . For instance, 5-methyl thiazole undergoes alkylation with n-butyl bromide followed by anion exchange of Br- for BF4- to give mobile, room-temperature ionic liquids .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions depending on the substituents on the thiazole ring . For example, compounds containing the thiazole ring with variable substituents have been synthesized and evaluated for their biological activities .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Significance in Drug Development
Oxadiazole and thiazole derivatives have been extensively studied for their pharmacological properties. These compounds are known for their broad spectrum of biological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. The oxadiazole core, in particular, is recognized for its versatility in chemical reactivity and biological properties, making it a valuable structural subunit in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).
Applications in Material Science and Sensing
Beyond pharmacological applications, 1,3,4-oxadiazole derivatives have also found use in materials science, acting as polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential for metal-ion sensing applications highlight their importance in developing chemosensors and fluorescent frameworks (Sharma, Om, & Sharma, 2022).
Synthetic and Chemical Transformations
The synthesis and chemical transformations of heterocyclic compounds, including oxadiazoles, are crucial for creating diverse heterocyclic compounds with various applications. For example, 4-(2-R-aryl)-1,2,3-chalcogenadiazoles have shown significant synthetic potential, used in synthesizing 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and their complex derivatives, indicating the versatility of these scaffolds in heterocyclic chemistry (Petrov & Androsov, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-3-4-5-12-9(16)11-14-8(6-18-11)10-13-7(2)15-17-10/h6H,3-5H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSFYTBAUFKNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC(=CS1)C2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one](/img/structure/B2537721.png)
![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)

![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)
![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)



![2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2537739.png)

![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)